Mogroside IV E

Sweetener Science Food Chemistry Sensory Analysis

Mogroside IV E is a cucurbitane-type triterpene glycoside naturally isolated from the fruit of Siraitia grosvenorii (monk fruit). This compound belongs to a class of intensely sweet, non-caloric sweeteners and bioactive molecules that are widely utilized in food science, pharmacology, and nutraceutical research.

Molecular Formula C54H92O24
Molecular Weight 1125.3 g/mol
Cat. No. B15559462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside IV E
Molecular FormulaC54H92O24
Molecular Weight1125.3 g/mol
Structural Identifiers
InChIInChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1
InChIKeyWRPAFPPCKSYACJ-KGFBLRRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mogroside IV E: Triterpene Glycoside Sweetener and Bioactive Compound for R&D Procurement


Mogroside IV E is a cucurbitane-type triterpene glycoside naturally isolated from the fruit of Siraitia grosvenorii (monk fruit) [1]. This compound belongs to a class of intensely sweet, non-caloric sweeteners and bioactive molecules that are widely utilized in food science, pharmacology, and nutraceutical research [2]. It is structurally characterized by a mogrol aglycone core with a specific arrangement of glucose residues, which differentiates it from other mogrosides like Mogroside V, III, and the aglycone mogrol .

Mogroside IV E: Why Structural Analogs Cannot Be Substituted in Research Protocols


Substituting Mogroside IV E with a different mogroside (e.g., Mogroside V or Mogroside III) or the aglycone mogrol is not scientifically valid due to the structure-dependent nature of their bioactivities. The number and linkage pattern of glucose moieties on the mogrol aglycone core are critical determinants of both sweetening potency and pharmacological efficacy [1]. A comparative analysis of six mogrosides reveals that their relative sweetness can range from 68× to 465× that of sucrose [1]. Furthermore, their half-maximal inhibitory concentrations (IC50) for maltase inhibition vary by over 8-fold (from 1.6 mM to 14 mM), while some, like mogrol, exhibit no inhibitory activity at all [1]. These findings demonstrate that even minor changes in glycosylation can result in significant functional divergence, directly impacting experimental reproducibility and procurement decisions.

Mogroside IV E: Quantified Differential Performance vs. Analogs for Research Selection


Relative Sweetness: Mogroside IV vs. Mogroside V and Siamenoside I

Mogroside IV exhibits a relative sweetness of 300 times that of sucrose [1]. This places it in a middle tier of sweetness among mogrosides, being 20.6% less sweet than the more abundant Mogroside V (378×) but 35.5% less sweet than the highly potent Siamenoside I (465×) [1]. This differentiation is crucial for formulating non-caloric sweetener blends with specific sensory profiles.

Sweetener Science Food Chemistry Sensory Analysis

In Vitro Maltase Inhibition: Mogroside IV vs. Mogroside V and Mogroside III

Mogroside IV inhibits the carbohydrate-metabolizing enzyme maltase with an IC50 of 12 mM [1]. This potency is 16.7% greater than that of Mogroside V (IC50 = 14 mM) but is 7.5-fold less potent than the most effective mogroside in this assay, Mogroside III (IC50 = 1.6 mM) [1]. Critically, the aglycone mogrol does not inhibit maltase, confirming that glycosylation is required for activity [1].

Diabetes Research Enzyme Inhibition Carbohydrate Metabolism

In Vivo Anti-inflammatory Dose: Mogroside IV E vs. Mogroside V and Mogroside IIIE

In animal models, Mogroside IV E has been administered at a dosage of 25 mg/kg to achieve anti-inflammatory effects [1]. This represents a 2.5-fold higher dose than the 10 mg/kg used for Mogroside V in comparable studies, but is in the mid-range of doses reported for Mogroside IIIE (10-20 mg/kg) [1]. This suggests Mogroside IV E may be less potent in this specific anti-inflammatory assay, which is a critical consideration for dose selection in preclinical studies.

Inflammation Pharmacology In Vivo Studies

Biosynthetic Efficiency: Selective Conversion of Mogroside V to Mogroside IV

Mogroside IV can be produced via the selective biotransformation of Mogroside V using β-glucosidase or engineered microbial systems . A reported process achieves a high selectivity of approximately 95% for the conversion of Mogroside V to Mogroside IV, with a final yield of up to 90% . This contrasts with lower selectivity or harsher conditions often required to produce other mogrosides, making it a more attractive target for scalable biocatalytic production.

Biocatalysis Enzymatic Synthesis Process Development

Analytical Purity and Identity: Vendor-Reported Purity Standards

Commercially available Mogroside IV E is offered with reported purity levels of ≥98% to 99.94% as determined by HPLC and NMR [1]. This high purity, verified by standard analytical methods, ensures reproducible results in research applications. For instance, LKT Laboratories provides Mogroside IV with ≥98% purity , while TargetMol offers a 99.94% pure reference standard .

Analytical Chemistry Quality Control Reference Standards

Mogroside IV E: Validated Research and Industrial Application Scenarios


Formulation of Non-Caloric Sweetener Blends with Controlled Sweetness Intensity

Based on its quantified relative sweetness of 300× sucrose , Mogroside IV E is an ideal component for formulating low-calorie sweetener blends where a moderate sweetness level is desired. This avoids the intense sweetness of Siamenoside I (465×) and can be used to balance the sensory profile of products dominated by Mogroside V (378×).

Investigating the Role of Intermediate Glycosylation on Carbohydrate Metabolism

With a maltase inhibition IC50 of 12 mM , Mogroside IV E occupies a unique position between the more potent Mogroside III (1.6 mM) and the less potent Mogroside V (14 mM) . This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding how the number and linkage of glucose moieties modulate enzyme inhibition and postprandial glucose control.

Scalable Biocatalytic Production of Minor Mogrosides

The reported high selectivity (~95%) and yield (up to 90%) for the enzymatic conversion of Mogroside V to Mogroside IV makes this pathway a promising target for industrial bioprocess development. Researchers in biotechnology and chemical engineering can utilize this pathway to produce Mogroside IV E at scale for use in functional foods, nutraceuticals, or as a precursor for further derivatization.

Use as a High-Purity Reference Standard for Analytical Method Development

Commercial availability of Mogroside IV E at purities of ≥98% to 99.94% (by HPLC/NMR) supports its use as a certified reference material. It is suitable for the development and validation of quantitative analytical methods (e.g., HPLC, LC-MS) for quality control of monk fruit extracts and finished food products.

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